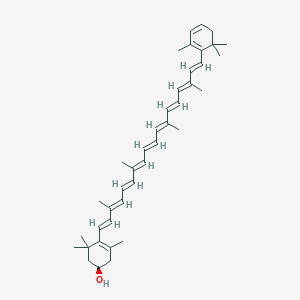
Anhydrolutein III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrolutein III is a carotenoid compound derived from lutein through oxidation and dehydration reactions. It is known for its protective effects on the human retina, potentially reducing the risk of age-related macular degeneration (AMD) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrolutein III can be synthesized from lutein by reacting it with a catalytic amount of acid. This reaction typically occurs in an alcohol at elevated temperatures. The process involves the dehydration of lutein to form a mixture of anhydroluteins, with anhydrolutein-III being a significant component .
Industrial Production Methods: In industrial settings, the production of anhydrolutein-III involves the use of borane-amine complexes (e.g., borane-trimethylamine) as hydride donors. The reaction is carried out in a chlorinated solvent, such as dichloromethane, at ambient temperature .
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrolutein III undergoes various chemical reactions, including oxidation and dehydration . These reactions are crucial for its formation from lutein.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents.
Dehydration: Catalyzed by acids, such as sulfuric acid, in solvents like acetone.
Major Products Formed: The primary product of these reactions is anhydrolutein-III itself, along with other anhydroluteins like anhydrolutein-I and anhydrolutein-II .
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
1. Role in Vitamin A Biosynthesis:
Anhydrolutein III has been shown to play a crucial role in the biosynthesis of dehydroretinol (vitamin A) in certain fish species. Research indicates that when administered to vitamin A-depleted fish, this compound is converted into dehydroretinol, demonstrating its potential as a dietary supplement for promoting vitamin A synthesis .
2. Antioxidant Properties:
As a carotenoid, this compound possesses antioxidant properties that may contribute to the prevention of oxidative stress-related diseases. Studies have highlighted the role of carotenoids like lutein and zeaxanthin in protecting against age-related macular degeneration, suggesting that their derivatives, including this compound, may offer similar protective benefits .
Therapeutic Potential
1. Neurodegenerative Disease Research:
Recent investigations into the effects of carotenoids on neurodegenerative diseases have included this compound. Its antioxidant capacity is believed to mitigate oxidative damage in neurons, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
2. Carotenoid Metabolism Studies:
this compound serves as a metabolic intermediate in the synthesis of zeaxanthin and its meso-stereoisomer. This property makes it a valuable compound for studying carotenoid metabolism and its implications for human health .
Case Studies
Wirkmechanismus
Anhydrolutein III exerts its effects primarily through its antioxidant properties. It reacts with active oxygen species, producing biologically active degradation products. Additionally, it inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its protective effects on the retina .
Vergleich Mit ähnlichen Verbindungen
Anhydrolutein-I: Another dehydration product of lutein, differing in its molecular structure.
Anhydrolutein-II: Formed alongside anhydrolutein-III during the dehydration of lutein.
Lutein: The parent compound from which anhydrolutein-III is derived.
Uniqueness: Anhydrolutein III is unique due to its specific molecular structure and its significant role in protecting the human retina. Its formation through specific synthetic routes and its distinct antioxidant properties set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C40H54O |
|---|---|
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |
InChI-Schlüssel |
BMQNSHDVIYZULR-FKKUPVFPSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















